molecular formula C16H23FN2O B12266083 N-tert-butyl-1-[(4-fluorophenyl)methyl]pyrrolidine-3-carboxamide

N-tert-butyl-1-[(4-fluorophenyl)methyl]pyrrolidine-3-carboxamide

Cat. No.: B12266083
M. Wt: 278.36 g/mol
InChI Key: LEVXSQUFXNELBI-UHFFFAOYSA-N
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Description

N-tert-butyl-1-[(4-fluorophenyl)methyl]pyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of pyrrolidine derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-[(4-fluorophenyl)methyl]pyrrolidine-3-carboxamide typically involves the reaction of tert-butylamine with 4-fluorobenzyl chloride to form the intermediate N-tert-butyl-4-fluorobenzylamine. This intermediate is then reacted with pyrrolidine-3-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-[(4-fluorophenyl)methyl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

N-tert-butyl-1-[(4-fluorophenyl)methyl]pyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-[(4-fluorophenyl)methyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorophenyl group enhances its binding affinity and selectivity towards certain targets, contributing to its pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-1-[(4-chlorophenyl)methyl]pyrrolidine-3-carboxamide
  • N-tert-butyl-1-[(4-bromophenyl)methyl]pyrrolidine-3-carboxamide
  • N-tert-butyl-1-[(4-methylphenyl)methyl]pyrrolidine-3-carboxamide

Uniqueness

N-tert-butyl-1-[(4-fluorophenyl)methyl]pyrrolidine-3-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity, metabolic stability, and binding affinity to specific targets, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C16H23FN2O

Molecular Weight

278.36 g/mol

IUPAC Name

N-tert-butyl-1-[(4-fluorophenyl)methyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C16H23FN2O/c1-16(2,3)18-15(20)13-8-9-19(11-13)10-12-4-6-14(17)7-5-12/h4-7,13H,8-11H2,1-3H3,(H,18,20)

InChI Key

LEVXSQUFXNELBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)CC2=CC=C(C=C2)F

Origin of Product

United States

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